molecular formula C14H11N3OS2 B14989134 N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide

N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide

Cat. No.: B14989134
M. Wt: 301.4 g/mol
InChI Key: GLYWQTUAGQQDTP-UHFFFAOYSA-N
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Description

N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science. This compound features a thiophene ring fused with a thiadiazole ring, which is further substituted with a 4-methylphenyl group. The unique structure of this compound imparts it with various biological and chemical properties, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzenesulfonyl hydrazide with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction mixture is then heated to facilitate the formation of the thiadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines .

Scientific Research Applications

N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide stands out due to its unique combination of a thiophene ring and a thiadiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H11N3OS2

Molecular Weight

301.4 g/mol

IUPAC Name

N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide

InChI

InChI=1S/C14H11N3OS2/c1-9-4-6-10(7-5-9)12-15-14(20-17-12)16-13(18)11-3-2-8-19-11/h2-8H,1H3,(H,15,16,17,18)

InChI Key

GLYWQTUAGQQDTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC=CS3

Origin of Product

United States

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